(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride typically involves the reaction of (2R)-1-amino-N-methylpropane-2-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:
Starting Material Preparation: The starting material, (2R)-1-amino-N-methylpropane-2-sulfonamide, is synthesized through a series of reactions involving the appropriate amine and sulfonyl chloride.
Formation of Hydrochloride Salt: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous or alcoholic medium to facilitate the reaction and ensure complete conversion to the hydrochloride form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The compound can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the amine group.
Major Products Formed
The major products formed from these reactions include substituted sulfonamides, oxidized or reduced amine derivatives, and imine or enamine compounds.
Scientific Research Applications
(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral auxiliaries and ligands.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Research: It is used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It can bind to receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-amino-N-methylpropane-2-sulfonamide: The parent compound without the hydrochloride salt.
(2R)-1-amino-N-methylpropane-2-sulfonamide sulfate: A similar compound with a sulfate counterion.
(2R)-1-amino-N-methylpropane-2-sulfonamide phosphate: A similar compound with a phosphate counterion.
Uniqueness
(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in applications where precise control over these factors is required.
Properties
CAS No. |
2751602-96-5 |
---|---|
Molecular Formula |
C4H13ClN2O2S |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.